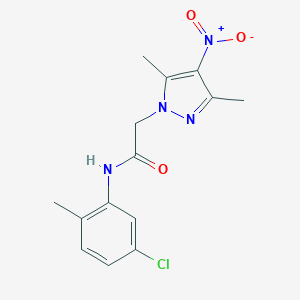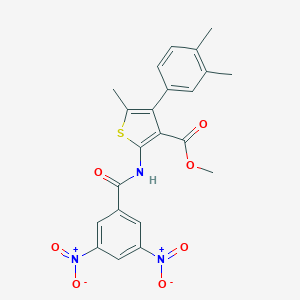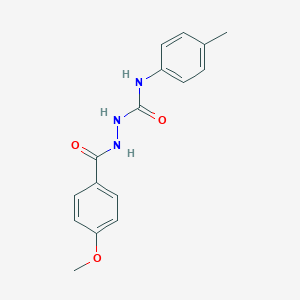![molecular formula C15H11FN4O4 B451132 N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451132.png)
N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: is a complex organic compound that features a fluorophenyl group, a nitro-pyrazolyl group, and a furamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl derivative, followed by the introduction of the nitro-pyrazolyl group through nitration and subsequent pyrazole formation. The final step involves the formation of the furamide moiety through amide bond formation under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
- N-(4-fluorophenyl)-2-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
Uniqueness: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the nitro-pyrazolyl group provides potential sites for further chemical modification.
Propiedades
Fórmula molecular |
C15H11FN4O4 |
|---|---|
Peso molecular |
330.27g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11FN4O4/c16-10-2-1-3-11(6-10)18-15(21)14-5-4-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
Clave InChI |
KANLPVAKTDEWTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Solubilidad |
49.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B451050.png)

![2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE](/img/structure/B451052.png)

![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B451057.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B451059.png)
![Methyl 5-(anilinocarbonyl)-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451060.png)
![N-{4-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B451061.png)


![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451067.png)

![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451071.png)
